molecular formula C19H15FN2O4S B2626924 N1-(3-fluoro-4-methylphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797964-57-8

N1-(3-fluoro-4-methylphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2626924
M. Wt: 386.4
InChI Key: GZCXGMRZRFRPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H15FN2O4S and its molecular weight is 386.4. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism

Orexin receptors play a crucial role in regulating feeding, arousal, stress, and substance abuse. Compounds targeting these receptors have been evaluated for their potential in treating binge eating disorders and other compulsive behaviors. For instance, selective antagonism at the Orexin-1 receptor (OX1R) has shown promise as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Methodology Development

Novel synthetic methodologies have been developed to create compounds with potential bioactive properties. For example, a one-pot synthetic approach was designed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of these methods in generating compounds for further pharmaceutical evaluation (Mamedov et al., 2016).

Exploration of Rotational Isomerism

Investigations into the rotational isomerism of thiophen- and furan-2-carbonyl halides have contributed to a deeper understanding of the stereochemical properties of similar compounds, which is crucial for designing drugs with specific orientations for receptor binding (Chadwick et al., 1976).

Biological Activity Studies

Research into the synthesis and bioactivity of novel compounds containing furan moieties, such as pyrazole oxime ester derivatives, has highlighted their potential in developing acaricidal or insecticidal agents (Shi et al., 2015).

Fluorinated Compound Synthesis

Fluorinated compounds have unique properties that make them attractive for drug development, including increased stability and lipid solubility. Studies on the synthesis of fluorinated benzo[b]furans and related compounds provide insights into creating more effective and stable drug molecules (Ramarao et al., 2004).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c1-11-4-5-12(9-14(11)20)22-19(25)18(24)21-10-13-6-7-16(27-13)17(23)15-3-2-8-26-15/h2-9H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCXGMRZRFRPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

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